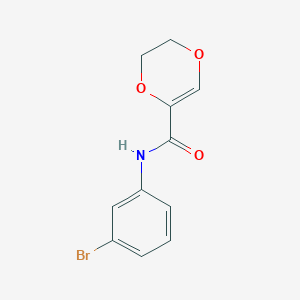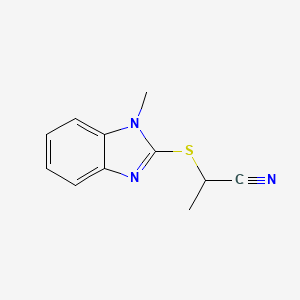
N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride, also known as Fura-2AM, is a fluorescent probe that is widely used for intracellular calcium imaging. It is a cell-permeable molecule that can be loaded into cells and then hydrolyzed by esterases to release the fluorescent dye Fura-2. Fura-2 is a calcium-sensitive dye that emits fluorescence upon binding to calcium ions, making it an excellent tool for visualizing calcium signaling in cells.
作用机制
N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride works by binding to calcium ions in the cytoplasm of cells. When calcium ions bind to Fura-2, the dye emits a fluorescent signal that can be detected using a fluorescence microscope or other imaging techniques. The intensity of the fluorescent signal is proportional to the concentration of calcium ions in the cell.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on cells. It is a non-toxic molecule that is rapidly hydrolyzed by esterases in the cytoplasm of cells. Once hydrolyzed, the fluorescent dye Fura-2 is released and can bind to calcium ions in the cell.
实验室实验的优点和局限性
One of the main advantages of N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride is its high sensitivity and specificity for calcium ions. It can detect changes in calcium concentrations as small as 10 nM, making it an excellent tool for studying calcium signaling in cells. This compound is also relatively easy to use and can be loaded into cells using a variety of methods, including microinjection, electroporation, and incubation with the dye.
One limitation of this compound is its short half-life in cells. Once loaded into cells, the dye is rapidly hydrolyzed by esterases and the fluorescent signal begins to decay. This limits the amount of time that this compound can be used to study calcium signaling in cells. Additionally, this compound is not suitable for long-term imaging studies, as the dye can be toxic to cells when used for extended periods of time.
未来方向
There are several future directions for the use of N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride in scientific research. One area of interest is the development of new methods for loading the dye into cells, such as the use of nanoparticles or viral vectors. Another area of interest is the development of new fluorescent probes that can be used to study other signaling pathways in cells. Finally, there is ongoing research into the use of this compound in clinical applications, such as the diagnosis and treatment of diseases that involve abnormal calcium signaling.
合成方法
The synthesis of N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride involves several steps, including the protection of the amine group, the introduction of the furan-2-ylmethyl group, and the final deprotection of the amine group. The synthesis is typically carried out in several steps with a high degree of purity and yield. Several different methods have been developed for the synthesis of this compound, including solid-phase synthesis and solution-phase synthesis.
科学研究应用
N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride has been widely used in scientific research to study calcium signaling in cells. Calcium signaling plays a critical role in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. This compound has been used to study calcium signaling in a wide range of cell types, including neurons, muscle cells, and immune cells.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O.2ClH/c1-13(2)8-11(9-14(3,4)16-13)15-10-12-6-5-7-17-12;;/h5-7,11,15-16H,8-10H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAKKHQDIDLOSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCC2=CC=CO2)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B7454622.png)
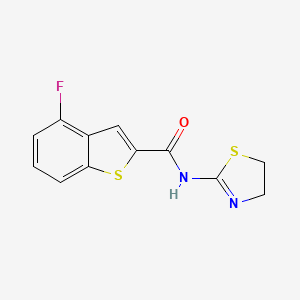
![2-[(6-Methyl-2-propan-2-ylpyrimidin-4-yl)amino]-1-phenylethanol](/img/structure/B7454644.png)
![N-(1-cyclopropylethyl)-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7454645.png)
![[1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzimidazol-2-yl]methanol](/img/structure/B7454654.png)
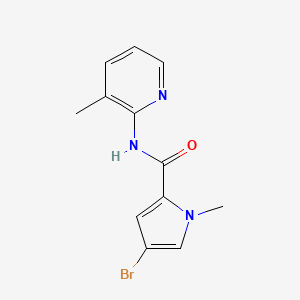
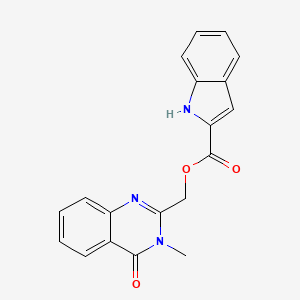
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B7454659.png)

![2-[[(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7454672.png)
![N-cyclohexyl-N-methyl-6-[(4-oxo-1,2,3-benzotriazin-3-yl)methylsulfanyl]pyridine-3-sulfonamide](/img/structure/B7454674.png)
![1-[2-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]imidazolidin-2-one](/img/structure/B7454675.png)
